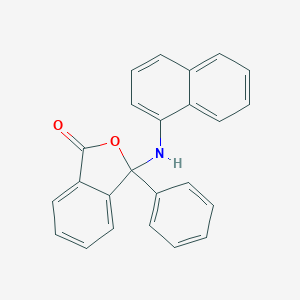
5-nitro-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both pyridine and isoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-nitroisophthalic acid with 3-aminopyridine under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the isoindole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
5-nitro-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-amino-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
科学的研究の応用
5-nitro-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-nitro-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
類似化合物との比較
Similar Compounds
5-nitro-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione: Similar structure but with the pyridine ring attached at a different position.
5-nitro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione: Similar structure but with the pyridine ring attached at a different position.
5-amino-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione: Reduction product of the nitro compound.
Uniqueness
5-nitro-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both nitro and pyridine groups provides opportunities for diverse chemical modifications and applications.
特性
分子式 |
C13H7N3O4 |
|---|---|
分子量 |
269.21g/mol |
IUPAC名 |
5-nitro-2-pyridin-3-ylisoindole-1,3-dione |
InChI |
InChI=1S/C13H7N3O4/c17-12-10-4-3-8(16(19)20)6-11(10)13(18)15(12)9-2-1-5-14-7-9/h1-7H |
InChIキー |
HQKVGHDSCGTCKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzoyl-6-(4-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446786.png)


![5-{4-nitrophenyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B446795.png)

![2-(1,3-benzothiazol-2-yl)-4-[(pentylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B446798.png)
![Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446800.png)



![N'-[1-(2,4-dimethoxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B446805.png)
![6-(2-Bromo-3,6-dimethoxy-phenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446806.png)

![10-benzoyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446810.png)
